Cas no 95501-60-3 (L-Proline, L-valyl-, phenylmethyl ester, hydrochloride (1:1))

L-Proline, L-valyl-, phenylmethyl ester, hydrochloride (1:1) is a protected dipeptide derivative widely used in peptide synthesis and pharmaceutical research. The compound features an L-valyl-L-proline backbone with a phenylmethyl ester protecting group, enhancing stability and facilitating selective deprotection during solid-phase or solution-phase synthesis. The hydrochloride salt form improves solubility in polar solvents, ensuring consistent reactivity. This derivative is particularly valuable for constructing proline-rich peptide sequences, where steric hindrance and secondary structure formation are critical considerations. Its high purity and well-defined structure make it a reliable intermediate for medicinal chemistry applications, including the development of protease inhibitors and bioactive peptides.
L-Proline, L-valyl-, phenylmethyl ester, hydrochloride (1:1) structure
95501-60-3 structure
Product Name:L-Proline, L-valyl-, phenylmethyl ester, hydrochloride (1:1)
CAS No:95501-60-3
MF:C17H25ClN2O3
MW:340.845003843308
CID:5234526
PubChem ID:14304310
Update Time:2025-10-30

L-Proline, L-valyl-, phenylmethyl ester, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • L-Proline, L-valyl-, phenylmethyl ester, hydrochloride (1:1)
    • Benzyl L-valyl-L-prolinate hydrochloride
    • L-Proline, 1-L-valyl-, phenylmethyl ester, monohydrochloride (ZCI)
    • L
    • L-Proline, L-valyl-, phenylmethyl ester, monohydrochloride (9CI)
    • L-Valyl-L-proline benzyl ester hydrochloride
    • Valylproline benzyl ester hydrochloride
    • L-valyl-L-proline benzylester hydrochloride
    • F82789
    • ARJYSUOEAKFRQU-YYLIZZNMSA-N
    • CS-0144047
    • benzyl (2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylate;hydrochloride
    • 95501-60-3
    • Inchi: 1S/C17H24N2O3.ClH/c1-12(2)15(18)16(20)19-10-6-9-14(19)17(21)22-11-13-7-4-3-5-8-13;/h3-5,7-8,12,14-15H,6,9-11,18H2,1-2H3;1H/t14-,15-;/m0./s1
    • InChI Key: ARJYSUOEAKFRQU-YYLIZZNMSA-N
    • SMILES: C(N1CCC[C@H]1C(=O)OCC1C=CC=CC=1)(=O)[C@@H](N)C(C)C.Cl

Computed Properties

  • Exact Mass: 340.1553704g/mol
  • Monoisotopic Mass: 340.1553704g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 391
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.6Ų

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L-Proline, L-valyl-, phenylmethyl ester, hydrochloride (1:1) Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Reference
Implications of N-capped urea/thiourea and C-capped 3-(1-piperazinyl)-1,2-benzisothiazole with bridging Gly-Val/Phe-Gly-Val-Pro as therapeutic targets
Sharma, Anamika; Suhas, R.; Banu, Syeda Hajira; Chandrashekar, S.; Gowda, D. Channe, European Journal of Medicinal Chemistry, 2014, 87, 657-661

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1.5 h, rt
Reference
Synthesis and crystal structure of tripeptide fragment of elastin
Doreswamy, B. H.; Mahendra, M.; Abiraj, K.; Gowda, D. Channe; Sridhar, M. A.; et al, Journal of Chemical Crystallography, 2005, 35(10), 829-833

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Water Solvents: 1,4-Dioxane ,  Water
Reference
Novel Photoresponsive p-Phenylazobenzene Derivative of an Elastin-like Polymer with Enhanced Control of Azobenzene Content and without pH Sensitiveness
Alonso, M.; Reboto, V.; Guiscardo, L.; Mate, V.; Rodriguez-Cabello, J. C., Macromolecules, 2001, 34(23), 8072-8077

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  2 h, rt
Reference
Hybrid polymers and easy manufacture of their gels, sheets, and drug-encapsulated gels
, Japan, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate
Reference
Synthesis of peptidyl fluoromethyl ketones and peptidyl α-keto esters as inhibitors of porcine pancreatic elastase, human neutrophil elastase, and rat and human neutrophil cathepsin G
Peet, Norton P.; Burkhart, Joseph P.; Angelastro, Michael R.; Giroux, Eugene L.; Mehdi, Shujaath; et al, Journal of Medicinal Chemistry, 1990, 33(1), 394-407

L-Proline, L-valyl-, phenylmethyl ester, hydrochloride (1:1) Raw materials

L-Proline, L-valyl-, phenylmethyl ester, hydrochloride (1:1) Preparation Products

Additional information on L-Proline, L-valyl-, phenylmethyl ester, hydrochloride (1:1)

L-Proline, L-valyl-, phenylmethyl ester, hydrochloride (1:1) (CAS No. 95501-60-3): A Comprehensive Overview

L-Proline, L-valyl-, phenylmethyl ester, hydrochloride (1:1) (CAS No. 95501-60-3) is a versatile and structurally complex compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as L-Proline-L-valyl-phenylmethyl ester hydrochloride, is a derivative of the amino acids proline and valine, with a phenylmethyl ester group and a hydrochloride salt. Its unique structure and properties make it a valuable intermediate in the synthesis of various biologically active molecules.

The chemical structure of L-Proline, L-valyl-, phenylmethyl ester, hydrochloride (1:1) is characterized by the presence of a proline residue linked to a valine residue through an amide bond, with a phenylmethyl ester group attached to the carboxylic acid of valine. The hydrochloride salt form ensures solubility and stability in aqueous solutions, making it suitable for various applications in both research and industrial settings.

Recent advancements in the field of medicinal chemistry have highlighted the potential of L-Proline, L-valyl-, phenylmethyl ester, hydrochloride (1:1) in the development of novel therapeutic agents. Studies have shown that this compound can serve as a building block for the synthesis of peptides and peptidomimetics with diverse biological activities. For instance, researchers at the University of California have utilized this compound to synthesize potent inhibitors of proteolytic enzymes, which are implicated in various diseases such as cancer and neurodegenerative disorders.

In addition to its role in drug discovery, L-Proline, L-valyl-, phenylmethyl ester, hydrochloride (1:1) has also been explored for its potential in improving the bioavailability and stability of other therapeutic molecules. A study published in the Journal of Medicinal Chemistry demonstrated that this compound can enhance the oral bioavailability of poorly soluble drugs by forming stable complexes that facilitate their absorption through biological membranes.

The synthetic route for producing L-Proline, L-valyl-, phenylmethyl ester, hydrochloride (1:1) involves several well-established chemical transformations. The process typically begins with the coupling of L-proline and L-valine using a coupling reagent such as HATU or EDC·HCl in the presence of a base like diisopropylethylamine (DIPEA). The resulting dipeptide is then subjected to esterification with benzyl alcohol to form the phenylmethyl ester. Finally, the free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas or an equivalent acid solution.

The purity and quality of L-Proline, L-valyl-, phenylmethyl ester, hydrochloride (1:1) are crucial for its successful application in pharmaceutical research. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to ensure that the compound meets stringent purity standards. These analytical techniques provide detailed information about the molecular structure and any potential impurities that may affect its performance.

In conclusion, L-Proline, L-valyl-, phenylmethyl ester, hydrochloride (1:1) (CAS No. 95501-60-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile synthetic applications make it an invaluable tool for scientists working on the development of new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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